3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
Brand Name: Vulcanchem
CAS No.: 1889268-73-8
VCID: VC5165658
InChI: InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3
SMILES: CC1(CC2(CCC(=O)CC2)CO1)C
Molecular Formula: C11H18O2
Molecular Weight: 182.263

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one

CAS No.: 1889268-73-8

Cat. No.: VC5165658

Molecular Formula: C11H18O2

Molecular Weight: 182.263

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one - 1889268-73-8

Specification

CAS No. 1889268-73-8
Molecular Formula C11H18O2
Molecular Weight 182.263
IUPAC Name 3,3-dimethyl-2-oxaspiro[4.5]decan-8-one
Standard InChI InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3
Standard InChI Key JVVNECOKAKXSDF-UHFFFAOYSA-N
SMILES CC1(CC2(CCC(=O)CC2)CO1)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro junction at the 2-position of a γ-lactone (2-oxaspiro) and the 8-position of a decanone system. The 3,3-dimethyl substituents introduce steric constraints that stabilize specific conformers. X-ray crystallography of related spiro lactones, such as 3-methylene-1-oxaspiro[4.5]decan-2-one, reveals flattened cyclohexyl rings near the spiro center, a geometry likely shared by the dimethyl analog due to similar steric demands.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₈O₂Calculated
Molecular Weight182.26 g/molCalculated
IUPAC Name3,3-Dimethyl-2-oxaspiro[4.5]decan-8-onePatent
Canonical SMILESCC1(CC2(CCCCC2)OC(=O)C1)CDerived

Synthesis and Reaction Pathways

Primary Synthetic Routes

A patented method (WO2016044626A1) describes the synthesis of 3,3-dimethyl-2-oxaspiro[4.5]decan-8-one via spirocyclization of a ketone precursor in tetrahydrofuran (THF), yielding 1.42 g (7.79 mmol) with a 92% efficiency . This route parallels the synthesis of 3-methylene-1-oxaspiro[4.5]decan-2-one, where cyclohexanone derivatives undergo base-catalyzed condensation with formaldehyde.

Reaction Optimization

Key parameters include:

  • Temperature: 0–25°C to control exothermic intermediates.

  • Catalyst: Alkali metal hydroxides (e.g., NaOH) for deprotonation.

  • Solvent: Polar aprotic solvents (THF, DMF) enhance reaction homogeneity .

Table 2: Comparison of Spiro Lactone Syntheses

CompoundYield (%)ConditionsReference
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one92THF, 25°C, NaOH
3-Methylene-1-oxaspiro[4.5]decan-2-one85H₂O, reflux, K₂CO₃

Conformational and Thermodynamic Analysis

Dynamic NMR Insights

While direct studies on the dimethyl variant are lacking, analogous spiro lactones exhibit axial-equatorial equilibria. For 3-methylene-1-oxaspiro[4.5]decan-2-one, ΔG° = 0.058 kcal/mol favors the axial conformer, with ΔH‡ = 9.60 kcal/mol and ΔS‡ = -5.9 eu for ring reversal. The 3,3-dimethyl groups likely increase steric hindrance, raising ΔG‡ and stabilizing the equatorial form.

Steric and Electronic Effects

  • Dimethyl Substitution: The 3,3-dimethyl groups restrict ring puckering, altering crystal packing and solubility.

  • Lactone Reactivity: The strained γ-lactone undergoes nucleophilic attack at the carbonyl, enabling ring-opening reactions for derivatization .

Toxicological Profile

Genotoxicity Assessment

Although no direct data exist, the 8-methyl analog (1-oxaspiro[4.5]decan-2-one, 8-methyl-) showed no clastogenicity in vitro up to 1682 μg/mL, with micronucleus frequencies < 1.5× control . This suggests a low risk for the dimethyl derivative, pending further testing.

Metabolic Considerations

Cytochrome P450-mediated oxidation of the lactone ring is probable, analogous to other spiro compounds. Hydrolysis to a diacid metabolite may occur in physiological conditions .

Industrial and Research Applications

Organic Synthesis

  • Building Block: Used in cycloadditions to construct polycyclic frameworks.

  • Chiral Auxiliary: The spiro center’s rigidity aids asymmetric synthesis .

Material Science

Spiro lactones enhance polymer thermal stability, with glass transition temperatures (Tg) increased by 15–20°C compared to linear analogs.

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